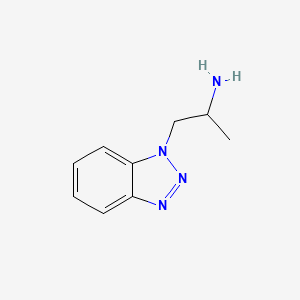

![molecular formula C20H15Cl2N3O4S B12128777 (5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128777.png)

(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5Z)-5-(2,6-dicloro-bencilideno)-2-(3,4,5-trimetoxifenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de tiazolo[3,2-b][1,2,4]triazol, sustituido con grupos dicloro-bencilideno y trimetoxifenilo. La presencia de estos grupos funcionales confiere propiedades químicas y reactividad específicas al compuesto.

Métodos De Preparación

La síntesis de (5Z)-5-(2,6-dicloro-bencilideno)-2-(3,4,5-trimetoxifenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la condensación de 2,6-dicloro-benzaldehído con 3,4,5-trimetoxifenilhidrazina para formar la hidrazona correspondiente. Este intermedio se cicla entonces con una tioamida para producir el producto final de tiazolo[3,2-b][1,2,4]triazol. Las condiciones de reacción a menudo requieren el uso de catalizadores ácidos o básicos, temperaturas elevadas y atmósferas inertes para garantizar altos rendimientos y pureza.

Análisis de las reacciones químicas

(5Z)-5-(2,6-dicloro-bencilideno)-2-(3,4,5-trimetoxifenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, dando lugar a la formación de derivados reducidos.

Sustitución: Los anillos aromáticos del compuesto pueden experimentar reacciones de sustitución electrofílica, como la nitración, la sulfonación y la halogenación, usando los reactivos y condiciones apropiados.

Condensación: El compuesto puede participar en reacciones de condensación con varios aldehídos y cetonas, formando nuevos enlaces carbono-carbono y expandiendo su diversidad estructural.

Análisis De Reacciones Químicas

(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Condensation: The compound can participate in condensation reactions with various aldehydes and ketones, forming new carbon-carbon bonds and expanding its structural diversity.

Aplicaciones Científicas De Investigación

Química: El compuesto sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos, incluyendo polímeros y complejos de coordinación.

Biología: Ha mostrado ser una molécula bioactiva con posibles propiedades antimicrobianas, antifúngicas y anticancerígenas, lo que la convierte en una candidata para el desarrollo de fármacos.

Medicina: La investigación está en curso para evaluar su eficacia y seguridad como agente terapéutico para diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.

Industria: Las propiedades químicas únicas del compuesto lo hacen adecuado para su uso en el desarrollo de productos químicos especiales, colorantes y agroquímicos.

Mecanismo De Acción

El mecanismo de acción de (5Z)-5-(2,6-dicloro-bencilideno)-2-(3,4,5-trimetoxifenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona implica su interacción con dianas moleculares y vías específicas. Se cree que el compuesto ejerce sus efectos al unirse e inhibir enzimas o receptores clave implicados en los procesos celulares. Por ejemplo, puede inhibir la actividad de enzimas implicadas en la replicación del ADN o la síntesis de proteínas, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. Además, su actividad antimicrobiana puede atribuirse a la interrupción de las membranas celulares microbianas o la interferencia con vías metabólicas esenciales.

Comparación Con Compuestos Similares

(5Z)-5-(2,6-dicloro-bencilideno)-2-(3,4,5-trimetoxifenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona se puede comparar con otros compuestos similares, tales como:

Tiazolo[3,2-b][1,2,4]triazoles: Estos compuestos comparten la misma estructura central pero difieren en sus sustituyentes, lo que lleva a variaciones en sus propiedades químicas y actividades biológicas.

Derivados de bencilideno: Los compuestos con grupos bencilideno muestran una reactividad similar y pueden experimentar reacciones químicas análogas.

Derivados de trimetoxifenilo: Estos compuestos poseen grupos trimetoxifenilo, que contribuyen a su bioactividad y posibles aplicaciones terapéuticas.

Propiedades

Fórmula molecular |

C20H15Cl2N3O4S |

|---|---|

Peso molecular |

464.3 g/mol |

Nombre IUPAC |

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |

InChI |

InChI=1S/C20H15Cl2N3O4S/c1-27-14-7-10(8-15(28-2)17(14)29-3)18-23-20-25(24-18)19(26)16(30-20)9-11-12(21)5-4-6-13(11)22/h4-9H,1-3H3/b16-9- |

Clave InChI |

DMAFTYLKXJINJR-SXGWCWSVSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=N2 |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12128695.png)

![Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128700.png)

![dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane](/img/structure/B12128707.png)

![Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]-](/img/structure/B12128714.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12128726.png)

![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B12128745.png)

![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12128753.png)

![1-[bis(2-hydroxyethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B12128761.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12128782.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12128789.png)

![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(2-m orpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12128793.png)